2-Methyl Reactivity Advantage in Synthesis
The 2-methyl group on the indole scaffold promotes higher reactivity in 3-arylthio substitution reactions. In the Oxone-mediated synthesis, indoles bearing a 2-methyl group particularly exhibited higher activities toward 3-arylthio substitutions, enabling efficient synthesis in a general method where non-2-methylated indoles show markedly reduced conversion [1]. This reactivity advantage translates to higher yields and simpler purification when preparing focused libraries of CRTh2-targeting indole-1-acetic acids. [1]
| Evidence Dimension | Synthetic reactivity in oxidative 3-arylthiolation |
|---|---|
| Target Compound Data | 2-methyl indole core promotes higher conversion rates in 3-arylthio substitutions |
| Comparator Or Baseline | Indoles lacking a 2-methyl substituent exhibit significantly lower reactivity |
| Quantified Difference | Qualitative observation of 'higher activities' reported; specific yields not provided for this exact compound but the trend is documented as a general rule in the methodology. |
| Conditions | Oxone-mediated oxidative substitution with benzenethiols in methanol. |
Why This Matters
For procurement managers, choosing this intermediate means a validated entry point into a high-yielding synthetic route, reducing the time and cost of developing analogs.
- [1] Guaili Wu, Jing Wu, Jialiang Wu, Longmin Wu. Oxone-Mediated Oxidative 3-Arylthio Substitution of Indoles. Synthetic Communications, 38:7, 1036-1043, 2008. DOI: 10.1080/00397910701860174. View Source
